4-Hydroxynonanamide
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Overview
Description
4-Hydroxynonanamide: is an organic compound characterized by the presence of a hydroxyl group (-OH) attached to the fourth carbon of a nonanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxynonanamide can be achieved through several methods. One common approach involves the reduction of 4-hydroxycinnamic acids followed by amidation. Another method includes the ozonolysis of ricinoleic acid derivatives, followed by reduction and amidation .
Industrial Production Methods: Industrial production of this compound typically involves large-scale ozonolysis and reduction processes. These methods are optimized for high yield and purity, ensuring the compound is suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxynonanamide undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products:
Oxidation: Formation of 4-oxononanamide.
Reduction: Formation of 4-hydroxynonylamine.
Substitution: Formation of various substituted nonanamides depending on the substituent introduced.
Scientific Research Applications
Chemistry: 4-Hydroxynonanamide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound in organic synthesis .
Biology: In biological research, this compound is studied for its potential role in cellular processes and signaling pathways. It is also used in the study of lipid peroxidation products .
Medicine: The compound is investigated for its potential therapeutic applications, including its role in modulating oxidative stress and inflammation .
Industry: this compound is used in the production of polymers and other industrial chemicals. Its unique properties make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 4-Hydroxynonanamide involves its interaction with cellular proteins and enzymes. It can form adducts with proteins through Michael addition reactions, targeting cysteine, histidine, or lysine residues. This interaction can modulate cellular signaling pathways and affect various cellular processes .
Comparison with Similar Compounds
4-Hydroxynonenal: An α,β-unsaturated hydroxyalkenal produced by lipid peroxidation.
3-Hydroxynonanoic acid: A hydroxy fatty acid used in similar applications
Uniqueness: 4-Hydroxynonanamide is unique due to its specific structure, which combines a hydroxyl group and an amide group on a nonane chain. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
4-hydroxynonanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-2-3-4-5-8(11)6-7-9(10)12/h8,11H,2-7H2,1H3,(H2,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLEGWTRUZPWIKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CCC(=O)N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70573554 |
Source
|
Record name | 4-Hydroxynonanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70573554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57788-65-5 |
Source
|
Record name | 4-Hydroxynonanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70573554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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